molecular formula C7H12N2O B13277568 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol

2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol

Cat. No.: B13277568
M. Wt: 140.18 g/mol
InChI Key: KVIIXSDUVSZUEM-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products Formed

    Oxidation: Formation of 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethanal or 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethanoic acid.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of halogenated derivatives such as 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethyl chloride or bromide.

Scientific Research Applications

2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol is unique due to the presence of two methyl groups on the imidazole ring, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(2,3-dimethylimidazol-4-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-6-8-5-7(3-4-10)9(6)2/h5,10H,3-4H2,1-2H3

InChI Key

KVIIXSDUVSZUEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)CCO

Origin of Product

United States

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